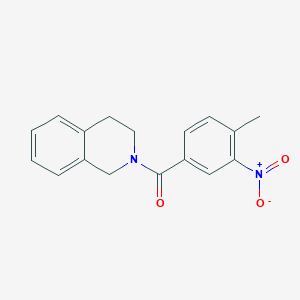
2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives, including compounds similar to 2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, involves multiple steps and methodologies. Notably, a practical synthesis involving redox condensation of o-halonitrobenzenes with tetrahydroisoquinolines has been developed, highlighting the roles of tetrahydroisoquinoline as a building block, base, and a double hydride donor in a cascade of reactions (Nguyen, Ermolenko, & Al‐Mourabit, 2016). Additionally, a metal- and additive-free radical-triggered nitration/cyclization method has been established for the synthesis of indolo[2,1-α]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives, using commercially available and low-cost reagents, showing the versatility in synthesizing complex heterocyclic structures (Tang et al., 2023).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives, including our compound of interest, has been elucidated through various techniques, including X-ray crystallography. Studies have determined the crystal structures of isomeric compounds, revealing insights into the molecular interactions and hydrogen bonding patterns that influence the stability and properties of these molecules (Gotoh & Ishida, 2015).
Chemical Reactions and Properties
Isoquinoline derivatives undergo a variety of chemical reactions, including redox reactions, cyclizations, and nitration processes, which are crucial for their synthesis and modification. The reactivity of these compounds is significantly influenced by their structural features, such as the nitro and methyl groups, which play a key role in their chemical behavior (Burke et al., 2011).
Physical Properties Analysis
The physical properties of isoquinoline derivatives are determined by their molecular structure and intermolecular interactions. These properties include solubility, melting points, and crystal structures, which are essential for understanding their behavior in various solvents and conditions. Crystallographic studies provide detailed information on the packing, hydrogen bonding, and van der Waals interactions within the crystal lattice (Gotoh & Ishida, 2020).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, such as acidity, basicity, and reactivity towards electrophilic and nucleophilic agents, are influenced by their functional groups. Studies on the reactivity patterns and mechanisms of reactions involving isoquinoline derivatives contribute to a deeper understanding of their chemical behavior and potential applications in synthesis and medicinal chemistry (Ly et al., 2021).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-7-14(10-16(12)19(21)22)17(20)18-9-8-13-4-2-3-5-15(13)11-18/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKJBNAMDFEVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968161 |
Source


|
| Record name | (3,4-Dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(4-methyl-3-nitrophenyl)methanone | |
CAS RN |
5346-93-0 |
Source


|
| Record name | (3,4-Dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-fluoro-4-methoxybenzyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5621158.png)
![5-[5-(3-methoxyphenyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5621160.png)

![N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B5621169.png)

![4-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)benzoic acid](/img/structure/B5621185.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5621192.png)
![benzyl 7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B5621195.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5621207.png)
![2-methyl-3-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5621219.png)
![ethyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5621228.png)